![molecular formula C18H15N3O2 B14171605 N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine CAS No. 714927-07-8](/img/structure/B14171605.png)
N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine includes a benzofuran ring fused to a pyrimidine ring, with a methoxyphenyl and a methyl group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzofuro[3,2-d]pyrimidine derivatives, including N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine, typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields . The reaction is catalyzed by sodium ethoxide or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuro[3,2-d]pyrimidin-4-ones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is explored for its use in developing new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various therapeutic effects. For example, it may inhibit certain kinases or interfere with DNA replication in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its inhibitory activity against NF-κB inducing kinase (NIK).
Thieno[3,2-d]pyrimidin-4-amine: Investigated for its potential as a Mycobacterium tuberculosis bd oxidase inhibitor.
N4-Phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines: Dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase.
Uniqueness
N-(3-methoxyphenyl)-2-methyl-1benzofuro[3,2-d]pyrimidin-4-amine stands out due to its unique structural features, such as the methoxyphenyl and methyl groups, which may contribute to its distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
714927-07-8 |
|---|---|
Fórmula molecular |
C18H15N3O2 |
Peso molecular |
305.3 g/mol |
Nombre IUPAC |
N-(3-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H15N3O2/c1-11-19-16-14-8-3-4-9-15(14)23-17(16)18(20-11)21-12-6-5-7-13(10-12)22-2/h3-10H,1-2H3,(H,19,20,21) |
Clave InChI |
UVRHUKFDGQSOQW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C(=N1)NC3=CC(=CC=C3)OC)OC4=CC=CC=C42 |
Solubilidad |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



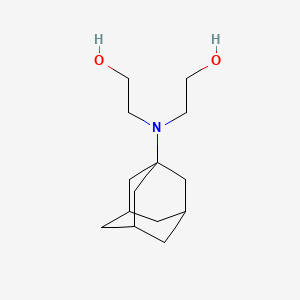
![2-[1-[2-(4-methoxy-7-pyrazin-2-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxo-acetyl]-4-piperidylidene]-2-phenyl-acetonitrile](/img/structure/B14171539.png)

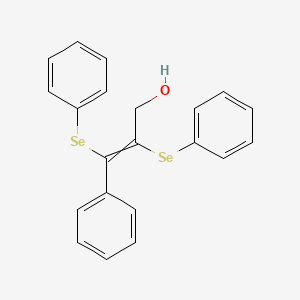
![1-Benzyl-2-(ethylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14171559.png)

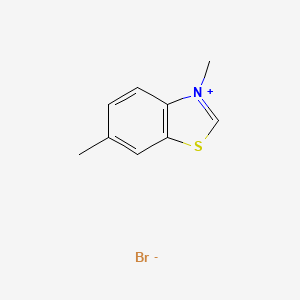
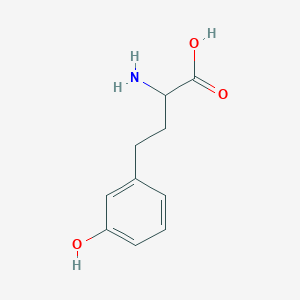
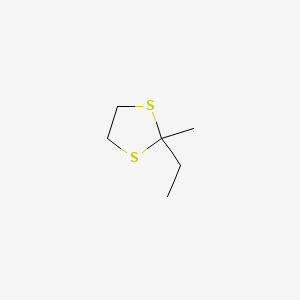
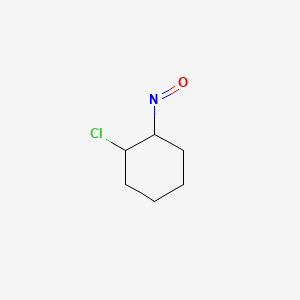
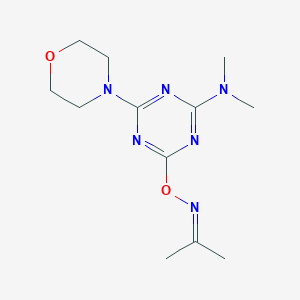
![{1-[(Benzyloxy)carbonyl]-5-methyl-1H-indol-3-yl}acetic acid](/img/structure/B14171598.png)

